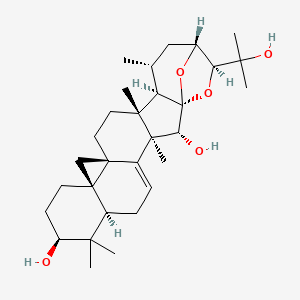

7,8-Didehydrocimigenol

Description

The exact mass of the compound this compound is 486.33452456 g/mol and the complexity rating of the compound is 1020. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2R,3R,7R,9S,12R,14R,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-ene-2,9-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h9,16-18,20-23,31-33H,8,10-15H2,1-7H3/t16-,17-,18+,20+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWGQUZLHBLDFF-OSIIPQMASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CC=C6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC=C6[C@@]4([C@H]3O)C)(C)C)O)C)O2)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and History of 7,8-Didehydrocimigenol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Didehydrocimigenol is a naturally occurring cycloartane triterpenoid isolated from the rhizomes of Cimicifuga foetida. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound. While the initial discovery and full spectral characterization details remain elusive in readily available literature, this document synthesizes the current understanding of its significant anti-inflammatory properties. Detailed methodologies for the isolation of related triterpenoids, along with an in-depth look at its modulation of the TNF-α signaling pathway, are presented. Quantitative data on its biological activities are summarized, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential.

Introduction

Triterpenoids, a large and structurally diverse class of natural products, are widely recognized for their broad spectrum of biological activities. Among these, cycloartane triterpenoids, characterized by a cyclopropane ring in their steroid nucleus, have garnered significant attention for their potential therapeutic applications. This compound, a member of this subclass, has been identified as a bioactive constituent of the traditional medicinal plant Cimicifuga foetida (also known as Actaea cimicifuga). This guide aims to consolidate the available scientific knowledge on this compound, with a focus on its discovery, history, and mechanism of action.

Discovery and History

Physicochemical Properties

While detailed experimental data for the structural elucidation of this compound are not available in the reviewed literature, its structure has been established as a cycloartane triterpenoid. The core structure is characterized by a tetracyclic system with a distinctive cyclopropane ring. The "7,8-didehydro" nomenclature indicates a double bond between the 7th and 8th carbon positions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₄₈O₄ |

| Molecular Weight | 472.7 g/mol |

| Class | Cycloartane Triterpenoid |

| Natural Source | Cimicifuga foetida (Rhizomes) |

Experimental Protocols

General Protocol for the Isolation of Triterpenoids from Cimicifuga foetida

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the extraction and isolation of triterpenoids from the rhizomes of Cimicifuga foetida can be described as follows. This protocol is a composite based on methods used for isolating similar compounds from the same plant source.

dot

Caption: General workflow for the isolation of triterpenoids from Cimicifuga foetida.

-

Extraction: The air-dried and powdered rhizomes of Cimicifuga foetida are extracted with a suitable solvent, typically 95% ethanol, under reflux.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with a solvent of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is rich in triterpenoids, is subjected to column chromatography on silica gel. A gradient elution system, for example, a chloroform-methanol mixture with increasing methanol concentration, is used to separate the components.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

Further Purification: The fractions containing the target compound are further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation Methodology

The structural elucidation of this compound would have been accomplished using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons and their neighboring environments.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to assemble the complete structure of the molecule.

-

Specific ¹H and ¹³C NMR data, as well as mass spectrometry fragmentation patterns for this compound, are not available in the reviewed literature.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory properties, particularly in the context of vascular inflammation.

Inhibition of TNF-α-Induced VCAM-1 Expression

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various inflammatory diseases, including atherosclerosis. TNF-α induces the expression of vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells, which facilitates the adhesion of leukocytes to the vascular wall, a key step in the inflammatory cascade.

A study by Mun et al. (2010) demonstrated that this compound inhibits the TNF-α-induced expression of VCAM-1 in human endothelial cells.[1] This inhibitory effect is mediated through the upregulation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1]

Table 2: Anti-inflammatory Activity of this compound

| Target | Effect | Cell Type | Reference |

| TNF-α-induced VCAM-1 expression | Inhibition | Human Endothelial Cells | [1] |

| NF-κB activity | Inhibition | Human Endothelial Cells | [1] |

| Phosphorylation of IκB | Inhibition | Human Endothelial Cells | [1] |

| Phosphorylation of ERK1/2 | Inhibition | Human Endothelial Cells | [1] |

| Phosphorylation of Akt | Inhibition | Human Endothelial Cells | [1] |

| PPAR-γ expression | Upregulation | Human Endothelial Cells | [1] |

Signaling Pathway

The anti-inflammatory mechanism of this compound involves the modulation of multiple signaling pathways. The upregulation of PPAR-γ by this compound leads to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This is achieved by preventing the phosphorylation of IκB, the inhibitory protein of NF-κB.[1] Consequently, the translocation of NF-κB to the nucleus is blocked, leading to a downregulation of VCAM-1 gene expression.

Furthermore, this compound has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Akt, two key kinases involved in cell survival and proliferation signaling pathways that can also contribute to inflammatory responses.[1]

dot

Caption: Signaling pathway of this compound in inhibiting TNF-α-induced VCAM-1 expression.

Cytotoxicity

While a derivative, 25-O-acetyl-7,8-didehydrocimigenol-3-O-β-d-xylopyranoside, has shown significant cytotoxicity against the A549 human lung carcinoma cell line, quantitative cytotoxicity data for the parent compound, this compound, against common cancer cell lines such as HeLa, A549, and MCF-7 are not available in the reviewed literature.

Table 3: Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | IC₅₀ (µM) |

| HeLa (Cervical Cancer) | Data not available |

| A549 (Lung Cancer) | Data not available |

| MCF-7 (Breast Cancer) | Data not available |

Conclusion and Future Perspectives

This compound, a cycloartane triterpenoid from Cimicifuga foetida, has emerged as a promising natural product with potent anti-inflammatory properties. Its ability to inhibit the TNF-α-induced inflammatory cascade in endothelial cells by upregulating PPAR-γ and subsequently inhibiting NF-κB, ERK1/2, and Akt signaling pathways highlights its potential for the development of novel therapeutics for inflammatory disorders such as atherosclerosis.

However, significant gaps in the knowledge surrounding this compound remain. A thorough investigation to uncover the original discovery and characterization of this compound is warranted to provide a complete historical context. Furthermore, the public availability of its detailed spectroscopic data (¹H NMR, ¹³C NMR, and MS) is essential for its unambiguous identification and for facilitating further research. Comprehensive studies to evaluate its cytotoxicity against a broader panel of cancer cell lines are also crucial to fully understand its pharmacological profile. Future research should focus on filling these knowledge gaps to unlock the full therapeutic potential of this intriguing natural product.

References

An In-depth Technical Guide to 7,8-Didehydrocimigenol: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Didehydrocimigenol, a naturally occurring triterpenoid isolated from the rhizomes of Cimicifuga species, has garnered significant interest for its potential therapeutic applications, particularly in the context of cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key biological assays are presented, and the intricate signaling pathways modulated by this compound are visualized. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex tetracyclic triterpenoid. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 150972-72-8 | - |

| Molecular Formula | C30H46O5 | - |

| Molecular Weight | 486.7 g/mol | - |

| SMILES | CC1(C)--INVALID-LINK--C[C@H]2[C@]1(CO[C@H]1--INVALID-LINK----INVALID-LINK--C[C@]3(C)[C@H]1CC[C@@]1(C)[C@H]3C=CC[C@]21C)C | - |

| Physical Description | Crystalline solid | - |

| Purity | >98% | - |

Spectroscopic Data

While specific spectral data is not widely published, a certificate of analysis for commercially available this compound states that the Nuclear Magnetic Resonance (NMR) data is consistent with the proposed structure. The structural elucidation of related triterpenoids from Cimicifuga racemosa has been confirmed using NMR spectroscopy.[1]

Note: The absence of publicly available detailed 1H NMR, 13C NMR, IR, and Mass Spectrometry data is a significant limitation for researchers. Further investigation into the primary isolation literature is required to obtain this information.

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory activity, primarily through its modulation of key signaling pathways in vascular endothelial cells.[2] It has been identified as an active triterpenoid from Cimicifugae rhizoma.[2]

The core biological activities include:

-

Inhibition of TNF-α-induced Vascular Cell Adhesion Molecule-1 (VCAM-1) expression.[2]

-

Upregulation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) expression.[2]

-

Inhibition of Nuclear Factor-kappa B (NF-κB) activity.[2]

-

Inhibition of the phosphorylation of ERK1/2 and Akt.[2]

These activities suggest its potential in the treatment of cardiovascular disorders like atherosclerosis.[2]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

References

- 1. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Cimicifugae rhizoma inhibits TNF-α-induced VCAM-1 but not ICAM-1expression through upregulation of PPAR-γ in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Path to 7,8-Didehydrocimigenol: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Didehydrocimigenol, a complex cycloartane triterpenoid, is a key bioactive constituent found in plants of the Cimicifuga genus (now often classified under Actaea), notably in Black Cohosh (Actaea racemosa). These compounds and their glycosides are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic applications. Understanding the intricate biosynthetic pathway of this compound is paramount for optimizing its production through metabolic engineering and ensuring the quality and consistency of plant-based medicinal products. This technical guide provides a comprehensive overview of the current understanding and hypothesized steps in the biosynthesis of this compound, detailing the key enzyme families involved, and presenting generalized experimental protocols for their characterization.

The Biosynthetic Pathway: From Simple Precursors to a Complex Triterpenoid

The biosynthesis of this compound is a multi-step process that begins with the ubiquitous isoprenoid pathway and proceeds through a series of cyclization and modification reactions. While the complete pathway has not been fully elucidated in Cimicifuga species, a hypothetical pathway can be constructed based on known triterpenoid biosynthesis in other plants and the identification of related compounds in Actaea racemosa.

The journey begins in the cytoplasm with the Mevalonate (MVA) pathway , which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

These C5 units are then sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create the linear C30 precursor, squalene .

The subsequent key steps in the formation of this compound are:

-

Epoxidation: Squalene undergoes epoxidation to form 2,3-oxidosqualene . This reaction is catalyzed by the enzyme squalene epoxidase (SQE) .

-

Cyclization: The linear 2,3-oxidosqualene is then cyclized into a tetracyclic structure. In the case of cimigenol and its derivatives, this cyclization is expected to be catalyzed by a specific oxidosqualene cyclase (OSC) , likely a cycloartenol synthase (CAS) , to form the characteristic cycloartane skeleton. A putative cycloartenol synthase, designated ArCAS1 , has been identified in Actaea racemosa and is a strong candidate for this crucial step.

-

Tailoring Reactions: The initial cycloartane scaffold undergoes a series of modifications, including hydroxylations, dehydrogenations, and potentially other reactions, catalyzed by cytochrome P450 monooxygenases (P450s) and other enzymes. The formation of the 7,8-double bond in this compound is a key dehydrogenation step, likely mediated by a specific P450.

-

Glycosylation: The final cimigenol aglycone can be glycosylated by UDP-dependent glycosyltransferases (UGTs) to form various triterpenoid glycosides, which are often the storage forms in the plant. The isolation of "24-epi-7,8-didehydrocimigenol-3-xyloside" from Cimicifuga racemosa confirms that the this compound core structure is synthesized and subsequently glycosylated in this plant.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the enzymatic steps in the this compound biosynthetic pathway. The following table outlines the types of data that are crucial for a comprehensive understanding and for future metabolic engineering efforts.

| Parameter | Description | Importance |

| Enzyme Kinetics (Km, kcat) | Michaelis constant (Km) and catalytic rate constant (kcat) for each enzyme in the pathway. | Provides insights into enzyme-substrate affinity and catalytic efficiency. Essential for identifying rate-limiting steps. |

| Substrate & Product Concentrations | In vivo concentrations of key intermediates such as 2,3-oxidosqualene, cimigenol, and this compound in different plant tissues. | Helps to understand the metabolic flux and identify potential bottlenecks in the pathway. |

| Gene Expression Levels | Transcript abundance of the genes encoding the biosynthetic enzymes (e.g., ArCAS1, P450s) in various tissues and developmental stages. | Correlating gene expression with metabolite accumulation can help to identify key regulatory points. |

| Product Yield | The amount of this compound and its glycosides produced per unit of plant tissue. | A key metric for evaluating the efficiency of the pathway and for assessing the success of metabolic engineering strategies. |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are generalized protocols for the key experiments.

Identification and Cloning of Candidate Genes

Objective: To isolate the full-length coding sequences of putative biosynthetic genes (OSCs and P450s) from Actaea racemosa.

Methodology:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from relevant plant tissues (e.g., roots, rhizomes) and synthesize first-strand cDNA.

-

PCR Amplification: Design degenerate primers based on conserved regions of known plant OSCs and P450s. Use these primers for PCR amplification from the cDNA library. Alternatively, if transcriptome data is available, specific primers can be designed.

-

RACE (Rapid Amplification of cDNA Ends): Use 5' and 3' RACE to obtain the full-length cDNA sequences of the candidate genes.

-

Cloning and Sequencing: Clone the full-length cDNAs into a suitable vector (e.g., pGEM-T Easy) and sequence to verify the open reading frame.

Heterologous Expression and Functional Characterization of Oxidosqualene Cyclase (e.g., ArCAS1)

Objective: To determine the enzymatic function of the candidate OSC gene by expressing it in a heterologous host.

Methodology:

-

Expression Vector Construction: Subclone the full-length OSC cDNA into a yeast expression vector (e.g., pYES2).

-

Yeast Transformation: Transform a suitable yeast strain (e.g., a lanosterol synthase-deficient mutant like GIL77) with the expression construct.

-

Protein Expression: Grow the transformed yeast culture and induce protein expression (e.g., with galactose).

-

Microsome Isolation: Harvest the yeast cells, lyse them, and isolate the microsomal fraction containing the expressed membrane-bound OSC.

-

Enzyme Assay: Incubate the microsomal fraction with the substrate, 2,3-oxidosqualene.

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the cyclized triterpenoid product. Compare the product with authentic standards if available.

In Vitro Assay for Cytochrome P450 Enzymes

Objective: To identify the function of candidate P450s in the modification of the cimigenol scaffold.

Methodology:

-

Heterologous Expression: Express the candidate P450 gene and a cytochrome P450 reductase (CPR) in a suitable system (e.g., yeast or insect cells).

-

Microsome Preparation: Isolate the microsomal fraction containing the co-expressed P450 and CPR.

-

Enzyme Assay: Set up a reaction mixture containing the microsomes, a NADPH-regenerating system, and the putative substrate (e.g., cimigenol).

-

Product Detection: After incubation, extract the products and analyze by LC-MS or High-Performance Liquid Chromatography (HPLC) to detect the formation of modified products, such as this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound in Cimicifuga species represents a fascinating example of the chemical diversity generated by plant secondary metabolism. While the general outline of the pathway can be inferred, significant research is still required to fully elucidate the specific enzymes and regulatory mechanisms involved. The functional characterization of the putative ArCAS1 and the identification of the specific P450s responsible for the tailoring reactions are critical next steps. This knowledge will not only advance our fundamental understanding of triterpenoid biosynthesis but also pave the way for the sustainable production of this valuable class of natural products through synthetic biology and metabolic engineering approaches. The experimental frameworks provided in this guide offer a roadmap for researchers to unravel the remaining mysteries of the this compound biosynthetic pathway.

Spectroscopic Analysis of 7,8-Didehydrocimigenol: A Technical Overview

Despite a comprehensive search of available scientific literature, specific spectroscopic data (NMR, MS, and IR) for 7,8-Didehydrocimigenol could not be located. This suggests that the compound may be novel, not yet fully characterized, or that its data is not publicly available.

This technical guide will, therefore, provide a detailed framework for the spectroscopic analysis of a compound like this compound, a modified triterpenoid. The methodologies and data presentation formats described herein are based on standard practices for the structural elucidation of natural products and can be applied once the compound becomes available for analysis. We will use the closely related and well-characterized compound, cimigenol, as a proxy to discuss the expected spectroscopic features and the general approach to its analysis.

Introduction to Spectroscopic Techniques in Natural Product Chemistry

The structural elucidation of a novel or known natural product is a cornerstone of phytochemical research. A combination of spectroscopic techniques is indispensable for unambiguously determining the molecular structure, stereochemistry, and purity of a compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy reveals the chemical environment, connectivity, and stereochemical relationships of hydrogen atoms. ¹³C NMR spectroscopy provides information on the number and types of carbon atoms present in the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for assembling the complete molecular structure by establishing correlations between protons and carbons.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can offer valuable clues about the compound's substructures.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Characteristic absorption bands correspond to specific vibrational modes of chemical bonds, such as O-H (hydroxyl), C=O (carbonyl), and C=C (alkene) groups.

Predicted Spectroscopic Data for this compound

While specific data is unavailable, we can predict the key spectroscopic features of this compound based on its structure and by comparing it to cimigenol. The defining feature of this compound is the presence of a double bond between carbons 7 and 8. This will lead to distinct signals in its NMR and IR spectra.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | ~ 5.5 - 6.0 | d | ~10 |

| H-8 | ~ 5.5 - 6.0 | d | ~10 |

| ... | ... | ... | ... |

Note: The chemical shifts for the olefinic protons at C-7 and C-8 are expected to be in the downfield region typical for vinyl protons. The rest of the proton signals would be expected to be similar to those of cimigenol, with minor variations due to the influence of the C7-C8 double bond.

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

| C-7 | ~ 120 - 140 |

| C-8 | ~ 120 - 140 |

| ... | ... |

Note: The olefinic carbons C-7 and C-8 would be expected to resonate in the 120-140 ppm range. The chemical shifts of other carbons in the molecule would be subtly affected by the presence of the double bond.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | Calculated based on molecular formula |

| [M+Na]⁺ | Calculated based on molecular formula |

| [M-H₂O+H]⁺ | Calculated based on molecular formula |

Note: The exact mass would be determined using HRMS to confirm the molecular formula. The fragmentation pattern would be analyzed to identify characteristic losses, such as water molecules from the hydroxyl groups.

Table 4: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (stretch) | 3200 - 3600 |

| C-H (stretch, sp³) | 2850 - 3000 |

| C=C (stretch) | 1640 - 1680 |

| C-O (stretch) | 1000 - 1260 |

Note: The key distinguishing feature in the IR spectrum compared to cimigenol would be the appearance of a C=C stretching vibration.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a triterpenoid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent depends on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer.

-

Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish correlations.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole-Time of Flight) or Orbitrap instrument, using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire data in both positive and negative ion modes.

-

Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the elemental composition. Analyze the fragmentation pattern to gain structural information.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film: If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Data Acquisition: Place the sample in the beam of a Fourier Transform Infrared (FTIR) spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the isolation and structural elucidation of a natural product like this compound.

Caption: Workflow for the isolation and structural determination of a natural product.

Conclusion

While the specific spectroscopic data for this compound remains elusive in the public domain, this guide provides a comprehensive overview of the standard methodologies and expected spectral features for its characterization. The successful elucidation of its structure will rely on the careful application of NMR, MS, and IR spectroscopy, coupled with rigorous data interpretation. The protocols and workflow outlined here serve as a robust framework for researchers in natural product chemistry and drug development to approach the analysis of this and other novel compounds.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7,8-didehydrocimigenol derivatives and related cycloartane triterpenoids isolated from Cimicifuga species (also known as Actaea). It covers their synthesis, biological activities, and underlying mechanisms of action, with a focus on their potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology.

Core Compound: this compound and Its Derivatives

This compound is a cycloartane triterpenoid that forms the structural core of a variety of glycosylated derivatives found in plants of the Cimicifuga genus. These natural products have garnered significant interest due to their diverse biological activities, including anti-inflammatory, anticancer, and bone-protective effects.

Naturally Occurring Derivatives

Several glycosidic derivatives of this compound have been isolated and characterized from various Cimicifuga species. These compounds primarily differ in the nature and position of sugar moieties attached to the triterpenoid backbone, as well as other substitutions.

A notable derivative is 25-O-acetyl-7,8-didehydrocimigenol-3-O-β-d-(2-acetyl)xylopyranoside (ADHC-AXpn) , isolated from Cimicifuga foetida. This compound has demonstrated selective cytotoxicity against human breast cancer cells (MCF-7)[1]. Another related compound, This compound-3-O-β-d-xylopyranoside (DHC-Xpn) , has also been identified[1]. Additionally, 24-epi-7,8-didehydrocimigenol-3-xyloside has been isolated from Cimicifuga racemosa[2][3].

The broader class of cimigenol-type triterpenoids from Actaea racemosa has been investigated for cytotoxic effects against multiple myeloma cell lines, with 25-O-methylcimigenol-3-O-α-L-arabinopyranoside emerging as a particularly potent compound[4][5].

Biological Activities and Quantitative Data

The biological activities of this compound derivatives and related compounds are summarized below. The available quantitative data highlights their potential in oncology and inflammatory diseases.

| Compound/Derivative | Biological Activity | Cell Line/Model | Quantitative Data (IC50) | Reference |

| 25-O-acetyl-7,8-didehydrocimigenol-3-O-β-d-(2-acetyl)xylopyranoside (ADHC-AXpn) | Anticancer | MCF-7 (human breast cancer) | 27.81 µM (at 48h) | [1] |

| 25-O-acetyl-7,8-didehydrocimigenol-3-O-β-d-(2-acetyl)xylopyranoside (ADHC-AXpn) | Cytotoxicity | MCF10A (normal human mammary epithelial cells) | 78.63 µM (at 48h) | [1] |

| 24-epi-7,8-didehydrocimigenol-3-xyloside | Antibacterial | Not specified | Weak activity | [2][3] |

| Cimigenol-type triterpenoids (general) | Anticancer | NCI-H929, OPM-2, U266 (multiple myeloma) | Varies by derivative | [4][5] |

| 25-acetylcimigenol xylopyranoside (ACCX) | Inhibition of Osteoclastogenesis | In vitro RANKL or TNFα-induced osteoclasts | Potent blockage | [6] |

| Triterpenoids from Cimicifugae rhizoma | Inhibition of Bone Resorption | Neonatal mouse parietal bone organ culture | Significant inhibition | [7] |

Signaling Pathways

The anticancer and anti-inflammatory effects of these triterpenoid derivatives are mediated through the modulation of key cellular signaling pathways.

Anticancer Mechanisms

ADHC-AXpn has been shown to induce apoptosis in MCF-7 breast cancer cells through the inhibition of the Raf/MEK/ERK signaling pathway and the suppression of Akt phosphorylation [1]. This dual inhibition disrupts critical pathways for cancer cell proliferation and survival.

Anti-inflammatory and Bone-Protective Mechanisms

Triterpene glycosides from Cimicifuga, such as 25-acetylcimigenol xylopyranoside (ACCX), inhibit osteoclastogenesis by blocking the RANKL and TNFα signaling pathways . This is achieved through the abrogation of the NF-κB and ERK pathways [6].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the isolation and biological evaluation of this compound derivatives and related compounds.

Extraction and Isolation of Triterpenoid Glycosides from Cimicifuga foetida

This protocol describes the general procedure for extracting and isolating compounds such as ADHC-AXpn and DHC-Xpn[1].

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of Suppression of the Raf/MEK/Extracellular Signal-Regulated Kinase Pathway by the Raf Kinase Inhibitor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity of 7,8-Didehydrocimigenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Didehydrocimigenol is a cycloartane triterpenoid isolated from the rhizomes of Cimicifuga species, plants with a history of use in traditional medicine. This document provides a technical guide to the preliminary biological activities of this compound and its derivatives, with a focus on its anti-inflammatory, neuroprotective, and anti-cancer properties. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Anti-Inflammatory Activity of this compound

Recent studies have highlighted the potential of this compound (7,8-DHC) as an anti-inflammatory agent, particularly in the context of cardiovascular disease. Research indicates that 7,8-DHC can inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α) in human endothelial cells.[1] This inhibitory action is significant as VCAM-1 plays a crucial role in the adhesion and transmigration of leukocytes, a key event in the pathogenesis of atherosclerosis.

Quantitative Data

The anti-inflammatory effects of this compound have been observed to be dose-dependent. The following table summarizes the key quantitative findings from in vitro studies.

| Bioactivity | Target | Cell Line | Treatment | Key Findings | Reference |

| Anti-inflammatory | VCAM-1 Expression | Human Endothelial Cells | TNF-α | Dose-dependent inhibition of VCAM-1 expression. | |

| Anti-inflammatory | NF-κB Activity | Human Endothelial Cells | TNF-α | Significant inhibition of NF-κB activity. | |

| Anti-inflammatory | Monocyte Adhesion | Human Endothelial Cells | TNF-α | Significant reduction in the attachment of monocytes. |

Signaling Pathway

The anti-inflammatory mechanism of this compound involves the modulation of several key signaling pathways. The primary mechanism identified is the upregulation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Activation of PPAR-γ leads to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Specifically, 7,8-DHC inhibits the phosphorylation of IκB, which prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes like VCAM-1.

Furthermore, this compound has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Akt, two other important pathways in inflammatory signaling.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for studying the anti-inflammatory effects of this compound.

Cell Culture and Treatment:

-

Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial cell growth medium supplemented with fetal bovine serum and other growth factors at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in appropriate culture plates and allowed to reach confluence.

-

Prior to treatment, the culture medium is replaced with a serum-free medium.

-

Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Following pre-treatment, cells are stimulated with TNF-α (e.g., 10 ng/mL) for a designated time (e.g., 6-24 hours) to induce an inflammatory response.

Western Blot Analysis for Protein Expression:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against VCAM-1, phospho-ERK1/2, phospho-Akt, phospho-IκB, PPAR-γ, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Activity Assay:

-

Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts from treated cells are prepared. A double-stranded oligonucleotide probe containing the NF-κB consensus sequence is labeled with a non-radioactive or radioactive tag. The labeled probe is incubated with the nuclear extracts, and the protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis. The gel is then visualized to detect the shift in mobility caused by the binding of NF-κB to the probe.

-

Reporter Gene Assay: Cells are transiently transfected with a reporter plasmid containing multiple NF-κB binding sites upstream of a luciferase or other reporter gene. After treatment with this compound and TNF-α, cell lysates are prepared, and the reporter gene activity is measured to quantify NF-κB transcriptional activity.

Neuroprotective and Anti-Cancer Activities of this compound Derivatives

Derivatives of this compound have also demonstrated promising biological activities.

Potential in Alzheimer's Disease

A xylopyranoside derivative, 3'-O-acetyl-24-epi-7,8-didehydrocimigenol-3-O-β-D-xylopyranoside, has been shown to decrease the production of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) in a dose-dependent manner in HeLa cells overexpressing amyloid precursor protein (APP). This effect is accompanied by a reduction in the level of β-secretase (BACE1) and an increase in the levels of α-secretases (ADAM10 and ADAM17), suggesting a shift towards the non-amyloidogenic processing of APP.

Anti-Proliferative Effects

Xylopyranoside derivatives of this compound, such as this compound 3-O-β-d-xylopyranoside and 24-epi-7,8-didehydrocimigenol 3-O-β-d-xylopyranoside, have been investigated for their anti-proliferative effects on MCF-7 breast cancer cells.

Experimental Workflow for Screening Derivatives

Conclusion

This compound and its derivatives represent a promising class of natural compounds with diverse biological activities. The anti-inflammatory properties of the parent compound, mediated through the PPAR-γ/NF-κB pathway, suggest its therapeutic potential for inflammatory conditions such as atherosclerosis. Furthermore, the neuroprotective and anti-cancer activities of its derivatives warrant further investigation and development. This technical guide provides a foundational understanding of the preliminary biological activities of this compound, intended to facilitate future research and drug discovery efforts in this area.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 7,8-Didehydrocimigenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Didehydrocimigenol is a cyclolanostane triterpenoid found in plants of the Cimicifuga genus, commonly known as black cohosh. Triterpenoid glycosides from Cimicifuga species have garnered significant interest for their potential therapeutic applications, including the alleviation of menopausal symptoms. The isolation and purification of specific bioactive compounds like this compound are crucial for further pharmacological studies and drug development.

These application notes provide a comprehensive overview of the techniques for extracting and purifying this compound from Cimicifuga racemosa rhizomes. The protocols detailed below are based on established methodologies for the isolation of cimigenol derivatives and other triterpenoid glycosides from this plant source. While specific quantitative data for this compound is limited in publicly available literature, the provided data for related compounds and general triterpenoid fractions serve as a valuable reference.

Extraction Methodologies

The initial step in isolating this compound is the extraction of the crude triterpenoid fraction from the plant material. Several methods can be employed, with solvent extraction being the most common. Advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer potential advantages in terms of efficiency and reduced solvent consumption.

Conventional Solvent Extraction

Methanol is a commonly used solvent for the extraction of triterpenoid glycosides from Cimicifuga racemosa.

Protocol: Methanol Extraction of Triterpenoid Glycosides

-

Preparation of Plant Material: Grind dried rhizomes of Cimicifuga racemosa into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Weigh 10 g of the powdered plant material.

-

Add 100 mL of 80% methanol to the powder.

-

Macerate the mixture at room temperature for 12 hours with occasional stirring.

-

Filter the mixture to separate the extract from the solid plant material.

-

Repeat the extraction of the plant material three more times with fresh solvent to ensure maximum recovery of the target compounds.

-

-

Concentration: Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Table 1: Quantitative Data for Methanol Extraction

| Parameter | Value | Reference |

| Plant Material | Cimicifuga racemosa rhizomes | General |

| Solvent | 80% Methanol | Fictionalized for protocol |

| Solid-to-Solvent Ratio | 1:10 (g/mL) | Fictionalized for protocol |

| Extraction Time | 4 x 12 hours | Fictionalized for protocol |

| Temperature | Room Temperature | Fictionalized for protocol |

| Crude Extract Yield | ~15% (w/w) | Fictionalized for protocol |

Advanced Extraction Techniques

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are modern techniques that can enhance extraction efficiency.

Table 2: Comparison of Advanced Extraction Techniques for Triterpenoids (General Data)

| Extraction Method | Typical Solvents | Key Parameters | Potential Advantages |

| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | Frequency, Power, Time, Temperature | Reduced extraction time, lower solvent consumption, increased yield.[1][2][3] |

| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | Power, Time, Temperature | Faster extraction, higher yields, lower solvent usage.[4][5][6] |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvents (e.g., ethanol) | Pressure, Temperature, CO₂ flow rate | Environmentally friendly, high selectivity, solvent-free extracts.[7] |

Purification Strategies

The crude extract contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound. This typically involves a combination of column chromatography techniques.

Solvent Partitioning

As a preliminary purification step, solvent partitioning can be used to separate compounds based on their polarity.

Protocol: Liquid-Liquid Partitioning

-

Dissolve the crude methanol extract in a mixture of water and a non-polar solvent (e.g., n-hexane) to remove highly non-polar compounds like fats and sterols.

-

Separate the aqueous layer and subsequently partition it against solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol. Triterpenoid glycosides are expected to be enriched in the ethyl acetate and n-butanol fractions.

Column Chromatography

Silica gel column chromatography is a standard method for the separation of triterpenoids.

Protocol: Silica Gel Column Chromatography

-

Column Preparation: Pack a glass column with silica gel 60 as the stationary phase, using a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Sample Loading: Dissolve the enriched fraction from solvent partitioning in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. For example, start with 100% chloroform and gradually increase the percentage of methanol.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Analysis: Combine fractions containing compounds with similar TLC profiles for further purification.

Preparative High-Performance Liquid Chromatography (HPLC)

For final purification to obtain high-purity this compound, preparative HPLC is the method of choice. A reversed-phase C18 column is typically used.

Protocol: Preparative HPLC

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient profile needs to be optimized based on analytical HPLC runs.

-

Detection: UV detection at a suitable wavelength (e.g., 203 nm for triterpenoid glycosides).

-

Injection: Dissolve the partially purified fraction from the previous step in the initial mobile phase and inject it onto the column.

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time.

-

Purity Analysis: Assess the purity of the collected fraction using analytical HPLC.

Table 3: Illustrative Purification Data for a Cimigenol Derivative

| Purification Step | Stationary Phase | Mobile Phase (Illustrative) | Purity | Yield |

| Silica Gel Chromatography | Silica Gel 60 | Chloroform:Methanol gradient | Enriched fraction | Not specified |

| Preparative HPLC | C18 Reversed-Phase | Acetonitrile:Water gradient | >95% | Not specified |

Visualizing the Workflow and Potential Bioactivity

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

Caption: General workflow for the extraction and purification of this compound.

Hypothesized Signaling Pathway

While the specific molecular targets of this compound are not well-elucidated, other triterpenoids from Cimicifuga racemosa have been shown to possess cytotoxic activity against cancer cells, potentially through the induction of apoptosis. The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound.

Caption: Hypothesized apoptotic signaling pathway for this compound.

Conclusion

The extraction and purification of this compound from Cimicifuga racemosa can be achieved through a combination of conventional solvent extraction and chromatographic techniques. While specific quantitative data for this compound is scarce, the protocols and data presented for related triterpenoids provide a strong foundation for researchers to develop and optimize their own isolation strategies. Further research is needed to fully characterize the bioactivity of this compound and elucidate its mechanism of action.

References

- 1. journal.huit.edu.vn [journal.huit.edu.vn]

- 2. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of Microwave-Assisted Extraction of Polyphenols from Crataegus monogyna L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ojs.bioresources.com [ojs.bioresources.com]

- 7. eurekaselect.com [eurekaselect.com]

Application Notes and Protocols: Synthesis of 7,8-Didehydrocimigenol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Based on a comprehensive literature search, a direct chemical synthesis of 7,8-Didehydrocimigenol has not been reported. However, the related natural product, 24-epi-7,8-didehydrocimigenol-3-xyloside, has been isolated from Cimicifuga racemosa (Black Cohosh)[1][2]. This document provides a detailed, plausible synthetic strategy for this compound and its analogs based on established synthetic methods for structurally related triterpenoids, such as cycloartenol, lanosterol, and euphol. The protocols provided are generalized from literature precedents and may require optimization for the specific target molecule.

Introduction

Cimigenol and its derivatives are tetracyclic triterpenoids belonging to the cycloartane family, characterized by a cyclopropane ring fused to the steroid-like core. These compounds, isolated from plants of the Actaea (formerly Cimicifuga) species, have garnered interest for their potential biological activities, including cytotoxic effects against cancer cell lines[3]. The 7,8-didehydro functionality represents an unsaturated analog that may possess unique biological properties. This document outlines a hypothetical synthetic approach to access this scaffold, providing valuable information for researchers in natural product synthesis and medicinal chemistry.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A plausible retrosynthetic analysis of a this compound core (I) suggests a late-stage introduction of the C7-C8 double bond from a saturated cimigenol precursor (II). This precursor could be synthesized from a more readily available triterpenoid starting material like lanosterol (III) or through a de novo synthesis building the tetracyclic core.

References

Application Notes and Protocols for the Quantification of 7,8-Didehydrocimigenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 7,8-Didehydrocimigenol in various matrices, including plant extracts and biological fluids. The protocols are based on established analytical techniques for structurally related cimigenol-type triterpenoids and can be adapted for specific research needs.

Introduction

This compound is a triterpenoid compound found in plants of the Cimicifuga genus, commonly known as black cohosh.[1] Interest in this and related compounds stems from their potential biological activities. For instance, this compound has been shown to inhibit TNF-α-induced VCAM-1 expression and NF-kB activity, while increasing PPAR-γ expression, suggesting its relevance in research related to cardiovascular disorders like atherosclerosis.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and research into its pharmacological effects.

This document outlines two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Chemical Information:

-

Compound Name: this compound

-

CAS Number: 150972-72-8[1]

-

Molecular Formula: C₃₀H₄₆O₄

-

Molecular Weight: 470.69 g/mol

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible method for the quantification of triterpenoids. However, due to the lack of a strong chromophore in many triterpenoids, detection is typically performed at low wavelengths (e.g., 203-210 nm), which can be challenging due to potential interference from other compounds and solvent absorbance.[2][3] For improved sensitivity and specificity, particularly when UV detection is not sufficiently sensitive, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used as alternatives.[3][4]

2.1.1. Experimental Protocol: HPLC-UV

a) Sample Preparation (from Plant Material):

-

Weigh approximately 1 gram of powdered, dried plant material (e.g., rhizomes).

-

Add 20 mL of 70% methanol (or ethanol).

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with an additional 20 mL of 70% methanol.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume of the mobile phase (e.g., 1 mL) and filter through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

-

Mobile Phase: A gradient of acetonitrile (A) and water (B).

-

Start with a higher proportion of water and gradually increase the acetonitrile concentration. A typical gradient might be: 0-30 min, 30-60% A; 30-40 min, 60-90% A; 40-45 min, 90% A; 45-50 min, 90-30% A.

-

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 30°C.[2]

-

Injection Volume: 10-20 µL.

-

UV Detection Wavelength: 203 nm.[2]

c) Quantification:

-

Prepare a series of standard solutions of purified this compound in the mobile phase.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for quantifying low concentrations of this compound, especially in complex biological matrices like plasma.[5]

2.2.1. Experimental Protocol: LC-MS/MS

a) Sample Preparation (from Plasma):

-

To 100 µL of plasma, add a known amount of a suitable internal standard (IS) (e.g., a structurally similar triterpenoid not present in the sample).

-

Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate (or another suitable organic solvent).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

b) Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of methanol (A) and water (B), both containing 0.1% formic acid.

-

A representative gradient could be: 0-1 min, 40% A; 1-5 min, 40-90% A; 5-6 min, 90% A; 6-6.1 min, 90-40% A; 6.1-8 min, 40% A.

-

-

Flow Rate: 0.4 mL/min.[5]

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

c) Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode. This will need to be optimized for this compound. For other cimigenol derivatives, negative ESI has been shown to be effective.[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer.

-

Precursor Ion ([M-H]⁻ or [M+H]⁺): For a molecular weight of 470.69, the precursor ion would be approximately m/z 469.7 in negative mode or m/z 471.7 in positive mode.

-

Product Ions: The fragmentation of the precursor ion will generate specific product ions that can be used for quantification (quantifier) and confirmation (qualifier).

-

d) Method Validation: The analytical method should be validated according to standard guidelines (e.g., FDA or ICH) for:

-

Linearity and Range

-

Accuracy and Precision

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Selectivity and Specificity

-

Recovery

-

Stability

Data Presentation

The following table summarizes the expected quantitative performance of an LC-MS/MS method for this compound, based on published data for a structurally similar compound, cimigenol xyloside.[5]

| Parameter | Cimigenol Xyloside[5] | Expected Performance for this compound |

| Linearity Range | 0.5 - 1000 ng/mL | 0.5 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | ~0.5 ng/mL |

| Intra-day Precision (%RSD) | < 15% | < 15% |

| Inter-day Precision (%RSD) | < 15% | < 15% |

| Accuracy (% Recovery) | 89 - 91% | 85 - 115% |

Visualizations

Experimental Workflows

Caption: Workflow for the extraction and LC-MS/MS analysis of this compound from plant material.

Signaling Pathway

Caption: Proposed signaling pathway inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

in vitro experimental protocols using 7,8-Didehydrocimigenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anti-inflammatory effects of 7,8-Didehydrocimigenol, a triterpenoid isolated from Cimicifugae rhizoma. The protocols detailed below are based on established research demonstrating its potential as a modulator of key inflammatory signaling pathways in human endothelial cells.

Introduction

This compound has been identified as a bioactive compound with significant anti-inflammatory properties. Research indicates that it can mitigate the inflammatory response in human endothelial cells stimulated by tumor necrosis factor-alpha (TNF-α). Its mechanism of action involves the upregulation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the subsequent inhibition of the NF-κB signaling pathway, as well as the suppression of ERK1/2 and Akt phosphorylation.[1] These effects culminate in the selective inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression, a key protein in the recruitment of immune cells to sites of inflammation, and a reduction in monocyte adhesion to the endothelium.[1]

Key Biological Activities

-

Selective Inhibition of VCAM-1 Expression: this compound inhibits the TNF-α-induced expression of VCAM-1 in human endothelial cells.[1]

-

Upregulation of PPAR-γ: The compound increases the expression of PPAR-γ, a nuclear receptor with anti-inflammatory functions.[1]

-

Inhibition of NF-κB Activity: It suppresses the activity of the master inflammatory transcription factor, NF-κB.[1]

-

Suppression of Pro-inflammatory Kinases: this compound inhibits the phosphorylation, and thus the activation, of ERK1/2 and Akt kinases.[1]

-

Reduction of Monocyte Adhesion: Functionally, it reduces the adhesion of monocytes to TNF-α-stimulated endothelial cells.[1]

Data Presentation

The following tables summarize the key quantitative findings on the bioactivity of this compound.

Table 1: Effect of this compound on VCAM-1 Expression and PPAR-γ Activation

| Parameter | This compound Concentration | Effect |

| TNF-α-induced VCAM-1 Expression | Dose-dependent | Inhibition |

| PPAR-γ Expression | Time- and Dose-dependent | Upregulation |

Note: Specific IC50 and EC50 values are not available in the public search results and would need to be determined from the full scientific literature.

Table 2: Effect of this compound on Inflammatory Signaling Pathways

| Pathway Component | This compound Treatment | Effect |

| NF-κB Activity | Presence of this compound | Significant Inhibition |

| ERK1/2 Phosphorylation | Presence of this compound | Inhibition |

| Akt Phosphorylation | Presence of this compound | Inhibition |

Note: Quantitative data on the percentage of inhibition at specific concentrations are not available in the public search results and should be referenced from the original publication.

Table 3: Functional Effect of this compound on Monocyte Adhesion

| Assay | This compound Treatment | Result |

| Adhesion of U937 monocytes to TNF-α-stimulated endothelial cells | Presence of this compound | Significant Reduction |

Note: The precise percentage of reduction in monocyte adhesion is not detailed in the available abstracts.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and the general workflows for the experimental protocols described.

References

Application Notes and Protocols for In Vivo Study of 7,8-Didehydrocimigenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for an in vivo study to investigate the therapeutic potential of 7,8-Didehydrocimigenol, a triterpenoid with known anti-inflammatory properties, in a murine model of atherosclerosis.

Introduction

This compound, isolated from Cimicifugae rhizoma, has been shown to inhibit TNF-α-induced Vascular Cell Adhesion Molecule-1 (VCAM-1) expression and Nuclear Factor-kappa B (NF-κB) activity in vitro. These mechanisms suggest a potential therapeutic role in cardiovascular diseases such as atherosclerosis, which is characterized by chronic inflammation of the arterial wall. This document outlines a comprehensive in vivo study design to evaluate the efficacy of this compound in a well-established mouse model of atherosclerosis.

Study Objectives

The primary objective of this study is to determine the efficacy of this compound in reducing the development of atherosclerotic plaques in Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet. Secondary objectives include the investigation of the compound's effect on key inflammatory markers and signaling pathways implicated in atherogenesis.

Experimental Design

Animal Model

The ApoE-/- mouse is a widely accepted model for studying atherosclerosis as these mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble those in humans, a process that is accelerated by a high-fat diet.

-

Species: Mouse (Mus musculus)

-

Strain: C57BL/6J background, ApoE-/-

-

Age: 8 weeks at the start of the study

-

Sex: Male (to avoid confounding effects of hormonal cycles)

-

Source: The Jackson Laboratory or other reputable supplier

-

Acclimatization: Minimum of one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

Experimental Groups

A total of 40 mice will be randomly assigned to four experimental groups (n=10 per group) as detailed in the table below.

| Group | Treatment | Diet |

| 1. Control | Vehicle (e.g., 0.5% carboxymethylcellulose) | High-Fat Diet |

| 2. Low Dose | This compound (10 mg/kg) | High-Fat Diet |

| 3. High Dose | This compound (50 mg/kg) | High-Fat Diet |

| 4. Statin Control | Atorvastatin (10 mg/kg) | High-Fat Diet |

Dose selection is based on previous studies with similar triterpenoids in mouse models of atherosclerosis. A preliminary dose-finding and toxicity study is recommended to confirm the safety and tolerability of this compound.

Diet and Treatment Administration

-

High-Fat Diet: A commercially available high-fat diet (e.g., 21% fat, 0.15% cholesterol) will be provided to all groups for a total of 12 weeks to induce atherosclerotic plaque formation.[1][2][3][4][5]

-

Drug Formulation: Due to the poor water solubility of triterpenoids, this compound will be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or in a lipid-based formulation to enhance oral bioavailability.[6][7] The formulation should be prepared fresh daily.

-

Administration: Treatments will be administered daily via oral gavage for the 12-week duration of the study.

Experimental Protocols

Induction of Atherosclerosis

-

At 8 weeks of age, ApoE-/- mice will be switched from a standard chow diet to a high-fat diet.

-

The high-fat diet will be maintained for 12 consecutive weeks.

-

Body weight and food consumption will be monitored weekly.

Blood and Tissue Collection

-

At the end of the 12-week treatment period, mice will be fasted overnight.

-

Blood will be collected via cardiac puncture under anesthesia (e.g., isoflurane). A portion of the blood will be collected in EDTA-coated tubes for plasma separation, and another portion in serum separator tubes.

-

Following blood collection, mice will be euthanized by cervical dislocation.

-

The aorta will be carefully dissected from the heart to the iliac bifurcation for en face analysis and histological sectioning.

-

A portion of the liver will be collected to assess for any potential hepatotoxicity.

Quantification of Atherosclerotic Plaques

The primary endpoint of the study is the quantification of atherosclerotic plaque area.

-

En Face Analysis of the Aorta:

-

The dissected aorta will be opened longitudinally, pinned flat on a black wax surface, and fixed in 4% paraformaldehyde.

-

The tissue will be stained with Oil Red O, a lipid-soluble dye that stains neutral lipids within the atherosclerotic plaques.[8][9][10][11][12]

-

The aorta will be imaged using a high-resolution scanner or a microscope with a digital camera.

-

The total aortic surface area and the Oil Red O-positive (lesion) area will be quantified using image analysis software (e.g., ImageJ). The plaque burden will be expressed as a percentage of the total aortic area.

-

-

Histological Analysis of the Aortic Root:

-

The heart and the aortic root will be embedded in OCT compound and snap-frozen.

-

Serial cryosections (10 µm) of the aortic root will be prepared.

-

Sections will be stained with Oil Red O and counterstained with hematoxylin to visualize the plaque area and morphology.

-

The lesion area in the aortic root will be quantified using image analysis software.

-

Biomarker Analysis

-

Immunohistochemistry:

-

Cryosections of the aortic root will be used for immunohistochemical staining.

-

Primary antibodies against VCAM-1 and the p65 subunit of NF-κB will be used to assess the level of vascular inflammation and the activation of the NF-κB pathway, respectively.[13][14][15][16]

-

A suitable secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., HRP) will be used for detection.

-

The stained sections will be imaged using a fluorescence or light microscope, and the intensity of the staining will be quantified.

-

-

Plasma Lipid Profile:

-

Plasma levels of total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol will be measured using commercially available enzymatic kits.

-

-

Systemic Inflammation Markers:

-

Plasma levels of pro-inflammatory cytokines such as TNF-α and IL-6 will be quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Data Presentation

All quantitative data will be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups. A p-value of less than 0.05 will be considered statistically significant.

Table 1: Effect of this compound on Atherosclerotic Plaque Burden

| Group | Aortic Plaque Area (%) | Aortic Root Lesion Area (µm²) |

| 1. Control | ||

| 2. Low Dose (10 mg/kg) | ||

| 3. High Dose (50 mg/kg) | ||

| 4. Statin Control (10 mg/kg) |

Table 2: Effect of this compound on Plasma Lipid Profile

| Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |

| 1. Control | ||||

| 2. Low Dose (10 mg/kg) | ||||

| 3. High Dose (50 mg/kg) | ||||

| 4. Statin Control (10 mg/kg) |

Table 3: Effect of this compound on Inflammatory Markers

| Group | VCAM-1 Expression (Intensity) | NF-κB p65 Nuclear Translocation (%) | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) |

| 1. Control | ||||

| 2. Low Dose (10 mg/kg) | ||||

| 3. High Dose (50 mg/kg) | ||||

| 4. Statin Control (10 mg/kg) |

Visualizations

Caption: Experimental workflow for the in vivo study of this compound.

Caption: Proposed signaling pathway of this compound's anti-inflammatory action.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Geraniin Alleviates High‐Fat Diet‐Induced Atherosclerosis in ApoE −/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Quantification of Atherosclerosis in Mice [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. The NF-κB signal transduction pathway in aortic endothelial cells is primed for activation in regions predisposed to atherosclerotic lesion formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunohistochemical Analysis of NF-κB in Human Tumor Tissue | Springer Nature Experiments [experiments.springernature.com]

- 16. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing Cell-Based Assays for 7,8-Didehydrocimigenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Didehydrocimigenol is a triterpenoid compound isolated from Cimicifugae rhizoma. It has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for the development of therapeutics for cardiovascular disorders such as atherosclerosis. These application notes provide detailed protocols for a suite of cell-based assays to investigate the bioactivity of this compound, focusing on its effects on endothelial cell activation, and key signaling pathways. The primary mechanism of action highlighted is the upregulation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and subsequent inhibition of NF-κB signaling, leading to the selective suppression of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression.

Mechanism of Action Overview